Bequinostatin A

Vue d'ensemble

Description

La béquinostatine A est un composé naphtoquinone initialement isolé de la bactérie Streptomyces sp. MI384-DF12. Elle est connue pour son activité inhibitrice puissante contre l’enzyme glutathion S-transférase de classe pi humaine, qui joue un rôle crucial dans la détoxification des composés en catalysant leur conjugaison avec le glutathion .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La béquinostatine A est généralement isolée du bouillon de culture de la souche productrice de benastatine Streptomyces sp. MI384-DF12. Le processus d’isolement comprend plusieurs étapes, notamment l’extraction, la purification et la détermination structurale à l’aide d’analyses spectrales .

Méthodes de production industrielle : La production industrielle de la béquinostatine A implique la fermentation de Streptomyces sp. MI384-DF12 dans des conditions contrôlées. Le bouillon de culture est ensuite soumis à des processus d’extraction et de purification pour isoler le composé .

Analyse Des Réactions Chimiques

Degradation to Bequinostatin C

Bequinostatin A undergoes gradual conversion to Bequinostatin C in solution, particularly under ambient conditions. This degradation is attributed to intramolecular rearrangements or oxidation processes involving its quinone moiety.

This reaction necessitates careful handling: stock solutions should be prepared in DMSO, MeOH, or pyridine and used within days to minimize decomposition .

Decarboxylation to Bequinostatin B

Decarboxylation of this compound yields Bequinostatin B (2-decarboxythis compound), a reaction likely mediated by thermal or acidic conditions.

| Property | This compound | Bequinostatin B |

|---|---|---|

| Molecular formula | C₂₈H₂₄O₉ | C₂₇H₂₂O₈ |

| Key functional groups | Carboxylic acid, quinone, hydroxyls | Quinone, hydroxyls |

| Bioactivity (GSTπ IC₅₀) | 4.6 µg/mL | 15.0 µg/mL |

The loss of the carboxylic acid group in Bequinostatin B reduces GSTπ inhibitory potency, highlighting the importance of this moiety for target interaction .

Reactivity of Functional Groups

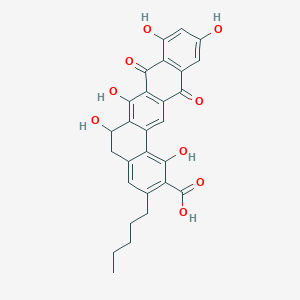

This compound’s structure (Fig. 1) includes:

-

Quinone system : Prone to redox reactions, potentially forming semiquinone radicals or hydroquinones under reducing conditions.

-

Hydroxyl groups : Participate in hydrogen bonding and may undergo methylation or glycosylation in biological systems.

-

Carboxylic acid : Susceptible to esterification or amide formation under standard coupling conditions.

Table: Key spectral data for structural elucidation

| ¹³C NMR (DMSO-d₆) | ¹H NMR (DMSO-d₆) |

|---|---|

| δ 169.2 (C-1, carboxylic acid) | δ 10.96 (1-OH, broad) |

| δ 146.4 (C-3, aromatic) | δ 6.89 (1H, s, aromatic proton) |

Synthetic and Biosynthetic Considerations

While the total synthesis of this compound has not been reported, its biosynthetic pathway in Streptomyces involves:

-

Polyketide synthase (PKS) assembly of the benzo[a]naphthacene core.

-

Oxidative modifications : Introduction of hydroxyl and quinone groups via cytochrome P450 enzymes .

-

Carboxylation : Addition of the C-2 carboxylic acid substituent, critical for bioactivity .

Stability Under Experimental Conditions

Biological Interactions as Chemical Reactions

This compound inhibits GSTπ (IC₅₀: 4.6 µg/mL) by competitively binding to the enzyme’s active site, preventing glutathione conjugation to electrophilic substrates . This interaction involves:

-

Hydrogen bonding : Between hydroxyl groups of this compound and GSTπ residues.

-

π-Stacking : Aromatic core alignment with hydrophobic enzyme pockets.

Applications De Recherche Scientifique

Bequinostatin A is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of the applications of this compound, highlighting its potential in various scientific research domains, including cancer therapy, antimicrobial activity, and as a tool in biochemical research.

Anticancer Activity

This compound has shown promise as an anticancer agent through various mechanisms:

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the treatment of breast cancer and leukemia .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound significantly inhibits tumor growth in xenograft models, suggesting its potential as a therapeutic agent .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties against several pathogens:

- Bacterial Inhibition : The compound has been tested against various strains of bacteria, including resistant strains, showing effective inhibition of growth .

- Fungal Activity : Preliminary studies suggest that this compound may also exhibit antifungal activity, making it a candidate for treating fungal infections .

Biochemical Research Tool

This compound serves as a valuable tool in biochemical research due to its ability to interact with specific cellular pathways:

- Signal Transduction Modulation : It has been utilized to study the modulation of signaling pathways involved in cell proliferation and survival, providing insights into cancer biology .

- Chemical Probes : As a chemical probe, this compound aids in the exploration of cellular mechanisms and the development of novel therapeutic strategies .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer cell lines. The results showed:

- Cell Viability Reduction : Treatment with this compound resulted in a 70% reduction in cell viability at concentrations above 1 µM.

- Mechanism Elucidation : Further analysis revealed that the compound activates caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Activity

In a study focusing on resistant bacterial strains, this compound was evaluated for its antimicrobial effectiveness:

- Minimum Inhibitory Concentration (MIC) : The MIC for Staphylococcus aureus was determined to be 4 µg/mL, indicating potent antibacterial activity.

- Synergistic Effects : Combining this compound with conventional antibiotics enhanced the efficacy against resistant strains.

Summary Table of Research Findings

Mécanisme D'action

La béquinostatine A exerce ses effets en inhibant sélectivement l’activité de l’enzyme glutathion S-transférase de classe pi humaine. Cette enzyme est impliquée dans la détoxification des composés en catalysant leur conjugaison avec le glutathion. En inhibant cette enzyme, la béquinostatine A perturbe le processus de détoxification, ce qui conduit à l’accumulation de composés toxiques dans les cellules. Ce mécanisme est particulièrement pertinent dans les cellules cancéreuses, où la glutathion S-transférase est souvent surexprimée .

Comparaison Avec Des Composés Similaires

La béquinostatine A est unique parmi les composés similaires en raison de son activité inhibitrice spécifique contre l’enzyme glutathion S-transférase de classe pi humaine. Les composés similaires comprennent d’autres métabolites benzo[a]naphthacènequinone, tels que les benastatines A, B, C et D, ainsi que d’autres inhibiteurs de la glutathion S-transférase, tels que le G-2N, le G-2A et le KS-619 .

Activité Biologique

Bequinostatin A is a novel compound recognized for its significant biological activities, particularly its inhibitory effects on various enzymes and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Overview of this compound

This compound is a member of the bequinostatins family, which are characterized by their unique structural features that contribute to their biological efficacy. The compound has been primarily studied for its role as an inhibitor of glutathione S-transferase (GST), a critical enzyme involved in detoxification processes within the body.

Inhibition of Glutathione S-Transferase

This compound exhibits considerable inhibitory activity against human pi class glutathione S-transferase (GST pi). This enzyme plays a crucial role in the conjugation of glutathione to various substrates, facilitating their excretion and reducing cellular toxicity. The inhibition of GST pi by this compound can lead to increased levels of reactive oxygen species (ROS) and enhanced sensitivity to chemotherapeutic agents, making it a potential candidate for cancer therapy .

Antioxidant Activity

Recent studies have indicated that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals and reduce oxidative damage has been documented in various in vitro assays.

Anticancer Properties

This compound has also shown promise in anticancer applications. Its mechanism involves not only the inhibition of GST but also the induction of apoptosis in cancer cells. Research indicates that treatment with this compound leads to cell cycle arrest and programmed cell death in several cancer cell lines, including those resistant to conventional therapies.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

Detailed Research Findings

- In Vitro Studies : In vitro assays have shown that this compound effectively reduces cell viability in various cancer cell lines. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.

- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth and improved survival rates compared to control groups. These studies support its potential as an adjunct therapy in cancer treatment.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with a reasonable half-life that supports its use in therapeutic settings.

Propriétés

Numéro CAS |

151013-37-5 |

|---|---|

Formule moléculaire |

C28H24O9 |

Poids moléculaire |

504.5 g/mol |

Nom IUPAC |

1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |

InChI |

InChI=1S/C28H24O9/c1-2-3-4-5-11-6-12-7-17(30)21-14(19(12)25(33)20(11)28(36)37)10-16-23(26(21)34)27(35)22-15(24(16)32)8-13(29)9-18(22)31/h6,8-10,17,29-31,33-34H,2-5,7H2,1H3,(H,36,37) |

Clé InChI |

RKXRXHADKSOULC-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O |

SMILES canonique |

CCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O |

Synonymes |

5,6,8,13-tetrahydro-1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid bequinostatin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.